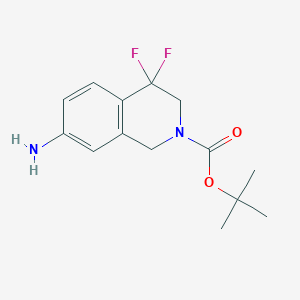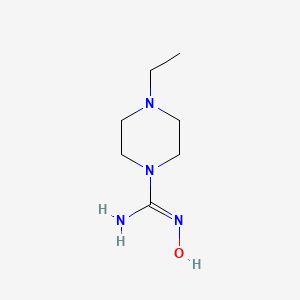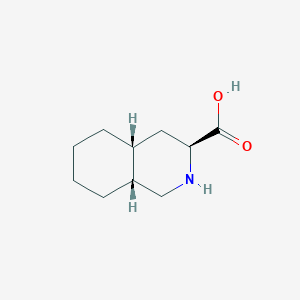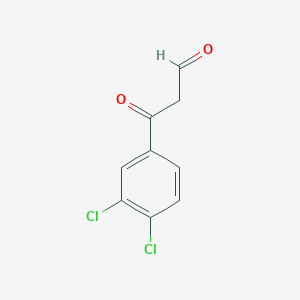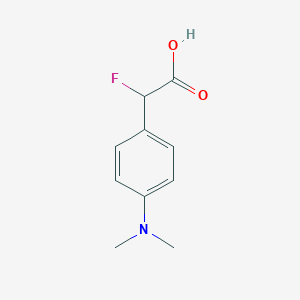
2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a dimethylaminophenyl precursor. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoro group. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluoroacetic acid moiety can engage in covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-(Dimethylamino)phenyl)acetic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.
2-(4-(Dimethylamino)phenyl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.
4-(Dimethylamino)benzoic acid: Lacks the fluoroacetic acid moiety, leading to different applications and properties.
Uniqueness
2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is unique due to the presence of both the dimethylamino and fluoroacetic acid groups, which confer distinct chemical and biological properties. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]-2-fluoroacetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,1-2H3,(H,13,14) |
InChIキー |
QCDSHQAKOOCCHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


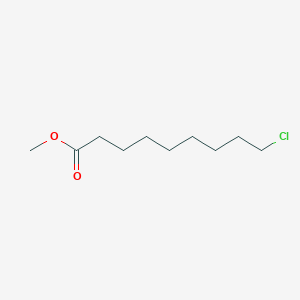
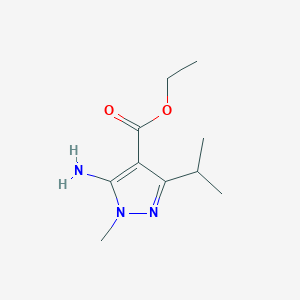
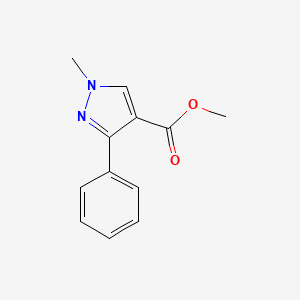
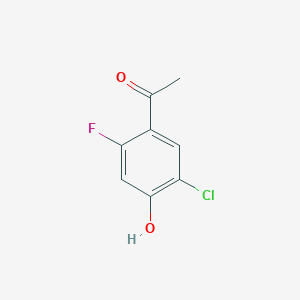
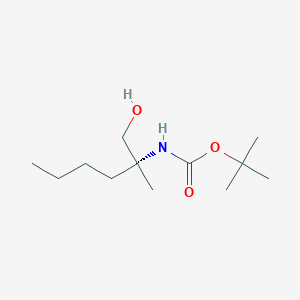
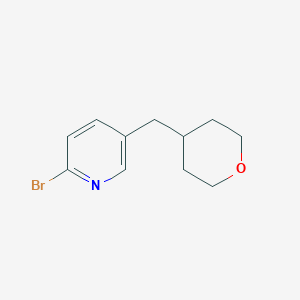

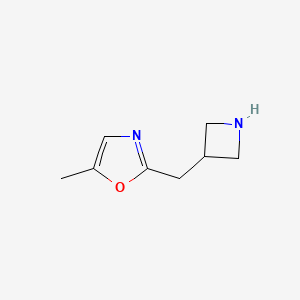
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
